molecular formula C5H7N3OS B026018 4-Methyl-1,3-thiazole-2-carbohydrazide CAS No. 100516-76-5

4-Methyl-1,3-thiazole-2-carbohydrazide

Cat. No.: B026018
CAS No.: 100516-76-5
M. Wt: 157.2 g/mol
InChI Key: KRXWBFGOEMMEMO-UHFFFAOYSA-N
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Description

L-cysteine sulfinic acid: is an organic compound with the nominal formula HO₂SCH₂CH(NH₂)CO₂H. It is a rare example of an amino acid bearing a sulfinic acid functional group. This compound is a white solid that is soluble in water and exists as a zwitterion at neutral pH. It is an intermediate in cysteine metabolism and is synthesized by the conversion of sulfur to sulfinic acid in cysteine by the enzyme cysteine dioxygenase .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-cysteine sulfinic acid can be synthesized by the direct oxidation of the corresponding cysteine thiol. This process involves the use of reactive oxygen species to convert cysteine thiols (Cys-SH) to cysteine sulfinic acid (Cys-SO₂H). The structure of the synthesized compound can be established by X-ray crystallographic analysis .

Industrial Production Methods: the synthesis typically involves the enzymatic conversion of cysteine to cysteine sulfinic acid using cysteine dioxygenase .

Chemical Reactions Analysis

Types of Reactions: L-cysteine sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reactive oxygen species are commonly used for the oxidation of cysteine to cysteine sulfinic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce cysteine sulfinic acid back to cysteine.

    Decarboxylation: Enzymatic decarboxylation using sulfinoalanine decarboxylase.

Major Products Formed:

Scientific Research Applications

L-cysteine sulfinic acid has several scientific research applications, including:

Mechanism of Action

L-cysteine sulfinic acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

L-cysteine sulfinic acid can be compared with other sulfur-containing amino acids, such as:

Uniqueness: L-cysteine sulfinic acid is unique due to its role as an intermediate in cysteine metabolism and its involvement in both neurotransmission and cardiovascular regulation. Its ability to act as an excitatory amino acid and its involvement in oxidative stress response further highlight its distinct properties .

Properties

IUPAC Name

4-methyl-1,3-thiazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-3-2-10-5(7-3)4(9)8-6/h2H,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXWBFGOEMMEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459360
Record name 4-methyl-1,3-thiazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100516-76-5
Record name 4-methyl-1,3-thiazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-methyl-2-thiazole carboxylate (step a, 2.1 g) in methanol (20 ml) was added hydrazine hydrate (3.2 ml) dropwise over 30 mins. The reaction mixture was stirred for 1.5 hours and the precipitate filtered off to yield the title compound as a white solid (1.6 g). 1H NMR (250 MHz, DMSO) δ 2.64 (3H, s), 4.82 (2H, bs), 7.79 (1H, s), 10.25 (1H, bs).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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3.2 mL
Type
reactant
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Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of ethyl 4-methyl-1,3-thiazole-2-carboxylate (I120) (208 mg, 1.215 mmol) in ethanol (6.028 ml) was stirred at room temperature under an atmosphere of argon. Hydrazine (0.046 ml, 1.458 mmol) was added and the solution was heated to reflux for 18 hours. The solution was cooled to room temperature and then the solvent was removed under reduced pressure to give a pale yellow coloured solid of desired product in 115 mg.
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
6.028 mL
Type
solvent
Reaction Step One
Quantity
0.046 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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